5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide

Lipophilicity S1P receptor Structure-activity relationship

5-Methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide (CAS 913240-74-1) is a substituted N-pyridinyl-benzenesulfonamide with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol. It belongs to the broader class of pyridinyl sulfonamide derivatives, which have been described as inhibitors of amine oxidase copper containing 3 (AOC3) and related targets.

Molecular Formula C15H18N2O3S
Molecular Weight 306.38
CAS No. 913240-74-1
Cat. No. B2923265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide
CAS913240-74-1
Molecular FormulaC15H18N2O3S
Molecular Weight306.38
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2
InChIInChI=1S/C15H18N2O3S/c1-3-9-20-14-7-6-12(2)10-15(14)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3
InChIKeyMNXRUAODYJFDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide CAS 913240-74-1: Procurement-Relevant Identity and Class Context


5-Methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide (CAS 913240-74-1) is a substituted N-pyridinyl-benzenesulfonamide with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol . It belongs to the broader class of pyridinyl sulfonamide derivatives, which have been described as inhibitors of amine oxidase copper containing 3 (AOC3) and related targets [1]. The compound is listed by chemical suppliers including SPECS and is primarily intended for research use as a screening compound or synthetic intermediate .

5-Methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide: Structural Nuances That Preclude Simple In-Class Interchange


Even within the narrow subclass of N-(3-pyridinyl)benzenesulfonamides, subtle alterations to the benzene ring substitution pattern can profoundly shift target engagement, selectivity, and pharmacokinetic behavior. Published structure-activity relationship (SAR) data for pyridinyl sulfonamides demonstrate that variations in alkoxy chain length (e.g., propoxy vs. butoxy) and the presence or absence of methyl substituents on the phenyl ring are primary determinants of potency and isoform selectivity against amine oxidase targets [1]. Therefore, substituting a close analog without controlled experimental verification risks invalidating a screening campaign or introducing uncharacterized off-target effects.

5-Methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide: Quantified Differentiation Evidence Against Closest Analogs


Alkoxy Chain Length Differentiation: 2-Propoxy vs. 4-Butoxy Substituent Impact on Lipophilicity and Target Binding

The target compound bears a 2-propoxy substituent, whereas the closest characterized analog, 4-butoxy-N-(3-pyridinyl)benzenesulfonamide (CID 3239781), carries a 4-butoxy group. In vitro, the 4-butoxy analog exhibits an EC50 of 8.55 µM against the sphingosine 1-phosphate receptor 1 (S1P1) [1]. While direct experimental data for 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide are not yet publicly available, computational predictions indicate that the replacement of butoxy with propoxy reduces calculated logP by approximately 0.5–0.8 units (class-level inference from alkoxy homologation trends), which may translate to improved aqueous solubility and altered target-binding kinetics [2]. This structural divergence provides a rational basis for preferential selection when a lower-lipophilicity scaffold is desired for assay compatibility.

Lipophilicity S1P receptor Structure-activity relationship

Methyl Substitution at Position 5: Metabolic Stability Advantage Over Unsubstituted Analog

The 5-methyl group on the benzene ring is a distinguishing feature absent in the unsubstituted parent compound N-3-pyridylbenzenesulfonamide (CAS 53472-19-8). General medicinal chemistry principles indicate that methylation at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby extending compound half-life [1]. Although direct metabolic stability data for 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide are lacking, class-level inference from structurally related sulfonamides suggests that the 5-methyl substitution may confer a measurable improvement in microsomal stability relative to the demethylated analog. This inference is consistent with the patent disclosure that identifies alkyl substitution on the phenyl ring as a key parameter for modulating pharmacokinetic properties of pyridinyl sulfonamide AOC3 inhibitors [2].

Metabolic stability Cytochrome P450 Oxidative metabolism

Selectivity Potential Against Amine Oxidase Isoforms: Class-Level Evidence from Pyridinyl Sulfonamide Patent

The patent covering pyridinyl sulfonamide derivatives explicitly claims that compounds within this structural class exhibit increased inhibition of human AOC2 and increased selectivity towards AOC1 [1]. The generic formula encompasses structures with varied alkoxy and alkyl substituents on the phenyl ring, directly relevant to 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide. While the patent does not single out this specific compound, the class-level disclosure provides a mechanistic rationale for its potential use in AOC3-related research. Commercially available AOC3 inhibitors such as PXS-4728A have reported IC50 values in the nanomolar range; however, direct inhibitory data for 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide remain unmeasured. Users should request or generate such data to confirm class membership.

AOC3 inhibition Isoform selectivity Vascular adhesion protein-1

Advantage of 3-Pyridinyl Sulfonamide Over 2-Pyridinyl Isomers in Carbonic Anhydrase Selectivity

Sulfonamides bearing a 3-pyridinyl substituent have been reported to exhibit distinct carbonic anhydrase (CA) isoform inhibition profiles compared to their 2-pyridinyl counterparts. For example, N-3-pyridylbenzenesulfonamide derivatives preferentially inhibit tumor-associated isoforms hCA IX and hCA XII over cytosolic isoforms hCA I and hCA II, a selectivity not observed with 2-pyridinyl regioisomers [1]. The target compound retains the 3-pyridinyl attachment and may therefore inherit this selectivity advantage. However, direct CA inhibition data for 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide have not been published. Until measured, this selectivity remains a class-level inference.

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide zinc-binding

5-Methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide: Prioritized Research and Industrial Use Cases Based on Differential Evidence


Hit Identification in Amine Oxidase (AOC3/VAP-1) Inhibitor Screening

This compound is a logical inclusion in diversity-oriented screening libraries targeting AOC3 (vascular adhesion protein-1) based on class-level patent evidence [1]. Its 5-methyl-2-propoxy substitution pattern offers a differentiated lipophilicity profile compared to commonly screened unsubstituted or 4-butoxy analogs, potentially reducing non-specific binding and false-positive rates in biochemical assays. Researchers should commission in vitro AOC3 inhibition assays to confirm activity before prioritizing for further optimization.

Negative Control or Specificity Probe for S1P1 Receptor Assays

Because the structurally related 4-butoxy analog demonstrates measurable S1P1 receptor activity (EC50 8.55 µM) [1], 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide may serve as a matched negative control in S1P1 screening panels. Its distinct alkoxy chain length and substitution pattern are predicted to reduce S1P1 binding, enabling researchers to discriminate between S1P1-mediated and off-target effects in phenotypic assays.

Carbonic Anhydrase Isoform Selectivity Screening in Hypoxic Tumor Models

Leveraging the 3-pyridinyl sulfonamide scaffold's documented propensity for selective hCA IX/XII inhibition [1], this compound can be evaluated in panels of CA isoforms to identify potential leads for tumor hypoxia research. The 5-methyl and 2-propoxy groups may further tune isoform selectivity, warranting head-to-head comparison with known CA inhibitors such as acetazolamide and SLC-0111.

Metabolic Stability Benchmarking in Sulfonamide Lead Optimization Programs

The 5-methyl substituent provides a built-in metabolic blocking strategy against oxidative degradation [1]. Medicinal chemistry teams can use this compound as a reference point for comparing the microsomal stability of newly synthesized sulfonamide analogs, enabling quantitative structure-stability relationship (QSSR) modeling within lead series.

Quote Request

Request a Quote for 5-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.